3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC20125406
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO4S |
|---|---|
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | 3-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H17NO4S/c1-10(2)14(3)19(17,18)12-7-4-11(5-8-12)6-9-13(15)16/h4-10H,1-3H3,(H,15,16) |
| Standard InChI Key | UCKPKTUCYVCUSV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Introduction
Chemical Identifiers
-
IUPAC Name: 3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid.
-
SMILES Notation: CC(C)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O.
General Procedure
The synthesis of this compound typically involves sulfonamide chemistry, where a sulfamoyl group is introduced onto a phenyl ring through electrophilic substitution. The subsequent coupling with a propenoic acid derivative completes the structure.
Example Synthesis Steps:
-
Preparation of Sulfamoyl Derivative: React methylamine and isopropanol with sulfur trioxide to form methyl(propan-2-yl)sulfamoyl chloride.
-
Coupling with Phenyl Ring: Treat the sulfamoyl chloride with a phenolic or aniline derivative under basic conditions to attach the sulfamoyl group.
-
Addition of Propenoic Acid Moiety: Use Heck or Wittig reactions to introduce the propenoic acid group.
Pharmacological Potential
Compounds containing sulfamoyl and phenylpropanoic acid groups have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Key Findings:
-
Antioxidant Activity: Sulfamoyl derivatives often exhibit radical scavenging properties due to their electron-rich aromatic systems.
-
Anticancer Properties: Similar compounds have shown cytotoxic effects against cancer cell lines like glioblastoma (U87) and breast cancer (MDA-MB-231), suggesting potential as chemotherapeutic agents .
-
Anti-inflammatory Action: The presence of the carboxylic acid group enhances interactions with cyclooxygenase enzymes, reducing inflammation pathways.
Drug Development
The compound's structural features make it a candidate for drug development targeting inflammatory diseases or cancer.
Material Science
Sulfamoyl-containing compounds are used in polymer chemistry for creating sulfonated materials with enhanced thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume